2-(7-(1,3-Dihydro-1,1,3-trimethyl-2H-benz(e)indol-2-ylidene)hepta-1,3,5-trienyl)-1,1,3-trimethyl-1H-benz(e)indolium perchlorate
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Overview
Description
2-(7-(1,3-Dihydro-1,1,3-trimethyl-2H-benz(e)indol-2-ylidene)hepta-1,3,5-trienyl)-1,1,3-trimethyl-1H-benz(e)indolium perchlorate is a useful research compound. Its molecular formula is C37H37ClN2O4 and its molecular weight is 609.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Heptamethine Salts for Photovoltaics and Detectors
Researchers have synthesized a new series of heptamethine salts that demonstrate photoresponse at deep near-infrared (NIR) wavelengths, potentially enhancing the performance of photovoltaic and photodetector cells. These organic salts, when used in optoelectronic devices, show promise in achieving near-excitonic limit open-circuit voltages and enhancing carrier mobilities and diffusion lengths. The ability to tune the highest occupied molecular orbital levels by varying anion electronegativity offers a strategy for optimizing energy level alignments and extending absorption beyond 1000 nm, which could lead to performance improvements in NIR-sensitive devices (Young et al., 2016).
Co-sensitization with Near-IR Absorbing Cyanine Dye
The study explores co-sensitization methods using carboxylated cyanine dyes to improve the photoelectric conversion efficiency of dye-sensitized solar cells. The findings indicate that a mixture of two cyanine dyes in a specific molar ratio significantly enhances power conversion efficiency under standard illumination conditions. This approach demonstrates the potential of cyanine dyes in boosting the performance of solar cells, offering a promising method to enhance their photoelectrical properties (Wu et al., 2009).
Excited State Absorption and Decay Kinetics of Near IR Polymethine Dyes
This research provides an in-depth analysis of the excited state absorption (ESA) spectra and decay kinetics of near IR polymethine dyes, shedding light on the nonlinear absorption properties of these compounds. The study reveals significant red shifts in the absorption bands due to the strong influence of terminal groups, enhancing the dyes' ability to absorb in the near IR region. Understanding the ESA characteristics and how they can be modulated offers valuable insights for developing more efficient materials for optical applications (Padilha et al., 2008).
Synthesis and Study of Dihydro-Indolo-Benzoxazines
The synthesis of dihydro-indolo-benzoxazines through the reaction of trimethyl-indoles with nitro-substituted phenols highlights a novel chemical pathway. The resulting compounds exhibit interesting properties, including the ability to undergo ring-chain interconversion, which could have implications for designing new molecules with unique behaviors and applications in chemical research (Shachkus et al., 1989).
Properties
CAS No. |
23178-67-8 |
---|---|
Molecular Formula |
C37H37ClN2O4 |
Molecular Weight |
609.2 g/mol |
IUPAC Name |
(2Z)-1,1,3-trimethyl-2-[(2E,4E,6E)-7-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e]indole;perchlorate |
InChI |
InChI=1S/C37H37N2.ClHO4/c1-36(2)32(38(5)30-24-22-26-16-12-14-18-28(26)34(30)36)20-10-8-7-9-11-21-33-37(3,4)35-29-19-15-13-17-27(29)23-25-31(35)39(33)6;2-1(3,4)5/h7-25H,1-6H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
QVHVXEVQPNDOFD-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/C=C\4/C(C5=C(N4C)C=CC6=CC=CC=C65)(C)C)C.[O-]Cl(=O)(=O)=O |
SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=CC=C4C(C5=C(N4C)C=CC6=CC=CC=C65)(C)C)C.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=CC=C4C(C5=C(N4C)C=CC6=CC=CC=C65)(C)C)C.[O-]Cl(=O)(=O)=O |
23178-67-8 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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